1-(4'-Fluoro-biphenyl-4-yl)-ethanone
Overview
Description
1-(4’-Fluoro-biphenyl-4-yl)-ethanone is an organic compound belonging to the biphenyl family It is characterized by the presence of a fluoro group attached to one of the phenyl rings and an ethanone group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4’-Fluoro-biphenyl-4-yl)-ethanone can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzophenone with a suitable reagent to introduce the ethanone group. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 1-(4’-Fluoro-biphenyl-4-yl)-ethanone may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Fluoro-biphenyl-4-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4’-Fluoro-biphenyl-4-yl)-ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4’-Fluoro-biphenyl-4-yl)-ethanone involves its interaction with specific molecular targets. The fluoro group can influence the compound’s reactivity and binding affinity, while the ethanone group can participate in various chemical reactions. These interactions can affect biological pathways and lead to specific effects.
Comparison with Similar Compounds
4-Bromo-4’-fluorobiphenyl: A biphenyl derivative with a bromo and fluoro group.
4-Fluorophenylboronic acid: A compound with a fluoro group and boronic acid functionality.
4’-Fluoro-biphenyl-4-yl)acetic acid: A biphenyl derivative with a fluoro group and acetic acid functionality.
Uniqueness: 1-(4’-Fluoro-biphenyl-4-yl)-ethanone is unique due to the presence of both a fluoro group and an ethanone group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJJGWHKUXUJNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345930 | |
Record name | 1-(4'-Fluoro-biphenyl-4-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720-74-1 | |
Record name | 1-(4′-Fluoro[1,1′-biphenyl]-4-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=720-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4'-Fluoro-biphenyl-4-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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